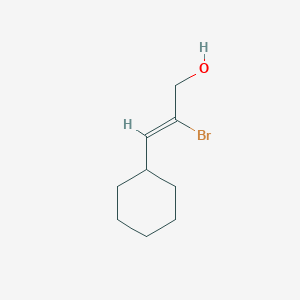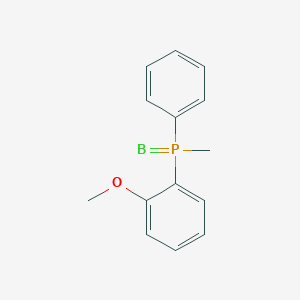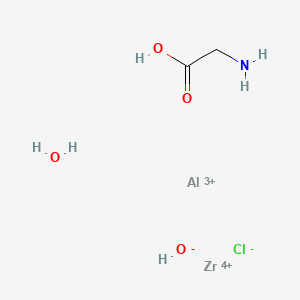
西格列汀FP杂质B
描述
Sitagliptin FP Impurity B, also known as Sitagliptin FP Impurity B, is a useful research compound. Its molecular formula is C16 H13 F6 N5 O2 and its molecular weight is 421.3. The purity is usually 95%.
BenchChem offers high-quality Sitagliptin FP Impurity B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sitagliptin FP Impurity B including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药代动力学和治疗应用
西格列汀作为BCS第1类药物的分类突显了其高溶解性和渗透性,表明从中衍生的杂质可能也具有重要的药理考虑。西格列汀磷酸盐一水合物的生物等价豁免专论支持使用基于BCS的豁免进行生物等效性研究,强调了了解西格列汀及其杂质的理化性质的重要性(Charoo et al., 2021)。
联合疗法
西格列汀在联合疗法中的有效性,特别是与吡格列酮的联合疗法,为我们提供了关于其杂质如何与其他抗糖尿病药物相互作用的见解。这些组合已被证明在降低血糖方面具有附加效力,这可能表明西格列汀FP杂质B等杂质可能影响药物的整体药理特性及其与其他药物的相互作用(Mikhail, 2008)。
分析和生物分析方法
西格列汀的分析方法,包括光谱和色谱技术,对于识别和定量杂质至关重要。这些方法确保了含有西格列汀的药物的质量和安全性,因此了解this compound等杂质的分析特性至关重要(Balamurugan et al., 2018)。
临床药代动力学
二肽基肽酶-4抑制剂的比较药代动力学,包括西格列汀,强调了吸收、分布、代谢和排泄(ADME)特性的重要性。了解this compound的ADME特性对评估其对药物疗效和安全性的影响可能至关重要(Golightly et al., 2012)。
作用机制
- Role : DPP-4 normally inactivates incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, Sitagliptin FP Impurity B enhances the effects of these incretins, leading to increased insulin secretion and decreased glucagon release .
- Resulting Changes : Inhibition of DPP-4 leads to prolonged action of GLP-1 and GIP. GLP-1 enhances insulin secretion, suppresses glucagon release, and promotes satiety, ultimately improving glycemic control .
- Downstream Effects : Increased insulin availability and reduced glucagon contribute to better blood sugar regulation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
Sitagliptin, the parent compound of Sitagliptin FP Impurity B, is a prescription drug used to control high blood sugar in patients with type 2 diabetes mellitus . It could be dangerous for patients with this condition to stop taking their sitagliptin without first talking to their health care professional .
生化分析
Biochemical Properties
Sitagliptin FP Impurity B plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting dipeptidyl peptidase-4, Sitagliptin FP Impurity B indirectly increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon production . This interaction is crucial for maintaining glucose homeostasis in diabetic patients.
Cellular Effects
Sitagliptin FP Impurity B affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to elevated blood glucose levels. In hepatocytes, it reduces glucagon production, thereby decreasing hepatic glucose output. Additionally, Sitagliptin FP Impurity B influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of dipeptidyl peptidase-4 and incretin hormones . These effects contribute to improved glucose tolerance and overall metabolic control.
Molecular Mechanism
The molecular mechanism of Sitagliptin FP Impurity B involves its binding interactions with dipeptidyl peptidase-4. By inhibiting this enzyme, Sitagliptin FP Impurity B prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon production. This enzyme inhibition is a key aspect of its mechanism of action, which ultimately results in improved glycemic control . Additionally, Sitagliptin FP Impurity B may influence gene expression by modulating the activity of transcription factors involved in glucose metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sitagliptin FP Impurity B can change over time. The stability and degradation of Sitagliptin FP Impurity B are important factors that influence its long-term effects on cellular function. Studies have shown that Sitagliptin FP Impurity B remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to Sitagliptin FP Impurity B in in vitro and in vivo studies has demonstrated sustained effects on glucose metabolism and insulin secretion.
Dosage Effects in Animal Models
The effects of Sitagliptin FP Impurity B vary with different dosages in animal models. At low doses, Sitagliptin FP Impurity B effectively inhibits dipeptidyl peptidase-4 and improves glycemic control without significant adverse effects. At high doses, Sitagliptin FP Impurity B may cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.
Metabolic Pathways
Sitagliptin FP Impurity B is involved in metabolic pathways related to glucose homeostasis. It interacts with dipeptidyl peptidase-4, leading to increased levels of incretin hormones and enhanced insulin secretion. Additionally, Sitagliptin FP Impurity B may affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in glucose metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to improved glycemic control.
Transport and Distribution
Sitagliptin FP Impurity B is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of Sitagliptin FP Impurity B within specific tissues can influence its biological activity and therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of Sitagliptin FP Impurity B plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of Sitagliptin FP Impurity B within cells can affect its interactions with biomolecules and its overall biological activity
属性
IUPAC Name |
(10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8-5-12(28)23-1-2-27-13(14(29)24-8)25-26-15(27)16(20,21)22/h4,6,8H,1-3,5H2,(H,23,28)(H,24,29)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCSNDPMOGZTM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(=O)NC(CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(=O)N[C@@H](CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088771-61-1 | |
| Record name | Sitagliptin triazecine analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAGLIPTIN TRIAZECINE ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EV5E35ZMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









